Methyl 1-thiolincosaminide

Description

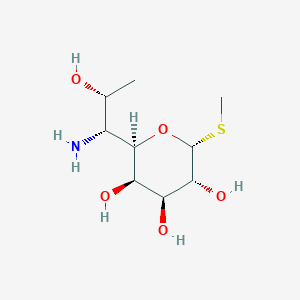

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-3(11)4(10)8-6(13)5(12)7(14)9(15-8)16-2/h3-9,11-14H,10H2,1-2H3/t3-,4-,5+,6-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEIMWYSDWZKAT-HJTGYUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624492 | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14810-93-6 | |

| Record name | Methyl-1-thiolincosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014810936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-amino-6,8-dideoxy-1-thio-D-glycero-alpha-D-galacto-octopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-1-THIOLINCOSAMINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCU8FXZ6BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Methyl 1 Thiolincosaminide

Established Synthetic Routes to Methyl 1-Thiolincosaminide

The synthesis of this compound is a complex challenge that has been addressed through various multi-step strategies. These routes are designed to construct the complex aminosugar core with precise control over its stereochemistry.

Multi-Step Approaches to the Core Thiolincosaminide Scaffold

The construction of the thiolincosaminide scaffold, an eight-carbon aminosugar, has been achieved through innovative multi-step synthetic sequences. A key strategy involves building the molecule from smaller, non-carbohydrate precursors. harvard.edu One notable approach utilizes nitroaldol (Henry) chemistry to form crucial carbon-carbon bonds. chemrxiv.orgnih.gov This component-based synthesis allows for the assembly of the complex aminosugar from simpler building blocks. harvard.edu

The biosynthesis of the lincosamide core in nature also provides insight, involving an intersection of anabolic and catabolic pathways to create the unusual eight-carbon sugar from precursor molecules. nih.gov Synthetic strategies often mimic this modularity, combining different fragments to build the final scaffold. harvard.edu These multi-step processes require careful planning and execution to achieve the desired molecular complexity. rsc.orgvapourtec.com

Stereoselective Synthesis Methodologies

Achieving the correct absolute stereochemistry at the multiple chiral centers of this compound is paramount for its biological function. Stereoselective synthesis methodologies are therefore critical. Researchers have developed flexible, component-based synthetic routes that allow for precise stereochemical control. nih.gov

A pivotal technique in these syntheses is the use of a glycal epoxide as a versatile glycosyl donor, which enables the controlled installation of various anomeric groups. chemrxiv.orgnih.gov The Julia-Kocienski olefination is another reaction adapted for creating specific stereoisomers, highlighting the diverse tools available for controlling molecular geometry. organic-chemistry.org The development of such stereoselective methods is essential for producing enantiomerically pure compounds and for synthesizing non-natural analogs to explore structure-activity relationships. mdpi.comchemrxiv.orgaaup.edu

Gram-Scale Synthesis Considerations for Research

A key reference points to the "Practical Gram-Scale Synthesis of Iboxamycin (B13906954)," a potent antibiotic, which relies on the availability of key intermediates like this compound. santiago-lab.com The principles of such large-scale syntheses involve robust reactions that can be performed consistently and safely, often minimizing purification steps like chromatography to improve throughput. nih.govkaust.edu.sa

Component-Based Synthetic Approaches and Diversification

Modern synthetic strategies have moved beyond total synthesis of a single target to creating platforms for diversification. Component-based approaches are central to this effort, allowing for the generation of a wide array of analogs by substituting different building blocks.

Utility in Northern-Half Diversification of Lincosamide Antibiotics

This compound constitutes the northern-half of lincosamides, and its synthesis is a gateway to new antibiotic discovery. chemrxiv.orgharvard.edu A flexible, component-based synthetic route to this aminosugar fragment permits facile diversification that is often impossible through traditional semi-synthesis starting from the natural product. chemrxiv.orgnih.gov By exchanging building blocks and performing late-stage functionalization, chemists can create a host of rationally designed lincosamides with modifications at key positions, such as C1 and C6. chemrxiv.orgharvard.edu This approach underpins a platform for discovering novel lincosamide antibiotics with potentially improved activity against resistant bacterial strains. chemrxiv.orgnih.gov For instance, analysis of analogs has shown that the C1-thiomethyl group has a subtle but important influence on antimicrobial activity. chemrxiv.org

Synthesis of Thiolincosaminide Analogs and Derivatives

The availability of synthetic this compound serves as a starting point for creating a multitude of analogs and derivatives. These efforts are crucial for probing structure-activity relationships (SAR) and developing new antibacterial agents. nih.govresearchgate.net

Modifications are commonly made at the C-6 and C-7 positions. For example, dual modifications at these sites have been accomplished using Methyl α-thiolincosaminide as the starting material, leading to derivatives with improved antibacterial activity against macrolide-resistant pathogens. nih.gov Other synthetic transformations include the conversion of alkyl α-thiolincosaminides into 8-nor-lincomycin derivatives. google.com A solid-phase approach has also been developed to rapidly generate complex lincomycin (B1675468) analogues from methylthiolincosamine, paving the way for the efficient creation of novel antibacterial compounds. researchgate.net

| Derivative/Analog | Starting Material | Purpose/Modification | Reference |

| C-6 and C-7 Modified Lincosamides | Methyl α-thiolincosaminide | Optimization of antibacterial activity against resistant strains. | nih.govresearchgate.net |

| 8-nor-Lincomycins | Alkyl α-thiolincosaminide | Creation of novel lincosamide core structures. | google.com |

| Lincosamide Analogues via Oxime Resin | Methylthiolincosamine | Rapid generation of diverse analogues using a solid-phase strategy. | researchgate.net |

| Methyl 7-chloro-7-deoxy-1-thiolincosaminide | Not specified | A known derivative and impurity of Clindamycin (B1669177). | synthose.com |

Table 2: Examples of Synthesized Thiolincosaminide Analogs and Derivatives.

Strategies for Introducing Structural Modifications

The development of novel lincosamide analogues often involves targeted structural modifications of the this compound unit. These modifications are typically aimed at enhancing potency, expanding the spectrum of activity, or overcoming resistance mechanisms. Research has shown that while the 2,3,4-triol pharmacophore is generally considered essential for activity, modifications at the C-1, C-6, and C-7 positions are tolerated and can lead to beneficial properties.

A key challenge in this area has been the limitations of semisynthesis, which starts from the natural product. To address this, flexible, component-based synthetic routes have been developed. These methods allow for the construction of the MTL core from simpler building blocks, enabling greater diversity in the analogues that can be produced. nih.govacs.org This approach facilitates late-stage functionalization and building-block exchange, providing access to rationally designed lincosamides that would be difficult or impossible to create through traditional semisynthesis. nih.gov

Key sites for structural modification on the this compound scaffold include:

C-1 (Anomeric Position): Modifications at the anomeric C-1 position, which bears the thiomethyl group in the natural product, have been explored. The development of synthetic routes using versatile glycosyl donors like glycal epoxides allows for the installation of various anomeric groups, moving beyond the natural thiomethyl substituent. nih.govacs.org

C-6 Position: The amino group at the C-6 position is a frequent target for modification. Dual modifications at both the C-6 and C-7 positions have been shown to improve antibacterial activities compared to single modifications. sorbonne-universite.fr

C-7 Position: The hydroxyl group at C-7 is a well-known site for modification. The classic example is the semi-synthetic conversion of lincomycin to clindamycin, which involves a stereoinverting deoxychlorination at C-7. wikipedia.orgsorbonne-universite.fr This single modification significantly enhances the antibiotic's efficacy and pharmacokinetic properties. sorbonne-universite.fr Further research has explored other substituents at this position to generate activity against macrolide-resistant bacteria. sorbonne-universite.fr

Table 1: Overview of Structural Modification Strategies for this compound

| Position | Type of Modification | Rationale/Outcome |

| C-1 | Variation of the anomeric group | Exploration of the role of the thiomethyl group in ribosomal binding and activity. |

| C-6 | Derivatization of the amino group | Improvement of antibacterial activity, often in conjunction with C-7 modifications. |

| C-7 | Substitution of the hydroxyl group | Enhancement of potency and pharmacokinetic properties (e.g., clindamycin); overcoming resistance. |

Biocatalytic and Chemoenzymatic Synthetic Methods

Biocatalysis and chemoenzymatic synthesis represent powerful and increasingly utilized strategies for producing complex molecules like this compound and its derivatives. These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. nih.gov

Biocatalytic Synthesis:

The biosynthesis of lincosamides in nature, primarily in Streptomyces species, occurs via a biphasic pathway where the two main components, the amino acid (propylproline) and the aminosugar (methylthiolincosaminide), are synthesized independently before being joined. wikipedia.org The intricate assembly of the MTL core is a testament to the sophistication of enzymatic catalysis. cas.cz

Recent studies have fully elucidated the biosynthetic pathway that converts GDP-ᴅ-erythro-α-ᴅ-gluco-octose into the key lincosamide precursor, GDP-ᴅ-α-ᴅ-lincosamide. pnas.orgnih.gov This multi-step transformation is catalyzed by a suite of four dedicated enzymes, highlighting a potential biocatalytic route for producing the core sugar. pnas.orgnih.gov

The enzymatic cascade involves:

6-Epimerization: Catalyzed by the enzyme LmbM . pnas.org

6,8-Dehydration: An unusual α,γ-dehydration catalyzed by two enzymes, LmbL and CcbZ . pnas.org

4-Epimerization: Also catalyzed by the versatile enzyme LmbM . pnas.org

6-Transamination: The final step to install the amino group, catalyzed by CcbS . pnas.org

Furthermore, the biosynthesis involves unique roles for small-molecule thiols like Mycothiol (B1677580) (MSH) and ergothioneine (B1671048) (EGT), which participate in the transfer and activation of the eight-carbon aminosugar through S-glycosylation steps. nih.gov This natural pathway provides a blueprint for developing whole-cell or cell-free enzymatic systems for the synthesis of this compound.

Table 2: Key Enzymes in the Biosynthesis of the Lincosamide Sugar Core

| Enzyme | Function | Substrate | Product |

| LmbM | C6-Epimerization | GDP-ᴅ-erythro-α-ᴅ-gluco-octose | GDP-ᴅ-erythro-α-ʟ-altro-octose |

| LmbL/CcbZ | 6,8-Dehydration | GDP-ᴅ-erythro-α-ʟ-altro-octose | GDP-4-keto-6,8-dideoxy-ᴅ-erythro-α-ʟ-galacto-oct-6-enose |

| LmbM | C4-Epimerization | GDP-4-keto-6,8-dideoxy-ᴅ-erythro-α-ʟ-galacto-oct-6-enose | GDP-4-keto-6,8-dideoxy-ᴅ-erythro-α-ᴅ-galacto-oct-6-enose |

| CcbS | C6-Transamination | GDP-4-keto-6,8-dideoxy-ᴅ-erythro-α-ᴅ-galacto-oct-6-enose | GDP-ᴅ-α-ᴅ-lincosamide |

Chemoenzymatic Methods:

Chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis to create novel compounds. researchgate.netnih.gov In the context of this compound, this could involve the enzymatic synthesis of the core sugar scaffold, followed by chemical derivatization to introduce non-natural modifications that are not accessible through purely biological pathways. researchgate.net For example, a chemoenzymatic synthon, produced enzymatically, can be readily derivatized through chemical reactions to produce a library of target molecules. researchgate.net This approach allows for the creation of diverse lincosamide analogues by coupling the highly stereoselective and regioselective power of enzymes with the broad scope of chemical reactions. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Methyl 1-Thiolincosaminide

Spectroscopic techniques are fundamental to elucidating the chemical structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Key expected resonances would confirm the presence of the distinct functional groups and the carbon skeleton:

¹H NMR: The spectrum would be expected to show signals corresponding to the methyl group attached to the sulfur atom (S-CH₃), the anomeric proton at the C1 position, several overlapping signals for the protons on the pyranose ring and the aminopropyl side chain, and distinct signals for the hydroxyl (-OH) and amine (-NH₂) protons. The coupling constants between adjacent protons would be instrumental in confirming the relative stereochemistry of the substituents on the ring.

¹³C NMR: The carbon spectrum would be expected to display nine distinct signals, corresponding to each carbon atom in the molecule. Characteristic chemical shifts would identify the anomeric carbon (C1), the carbon of the thiomethyl group, the carbons bearing hydroxyl groups, and the carbons of the aminopropyl side chain.

The following table outlines the anticipated chemical shifts for the key structural components of this compound based on typical values for similar structures.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| S-CH₃ (Thiomethyl) | ~2.0 - 2.5 (singlet) | ~10 - 20 |

| Ring Protons (CH-O) | ~3.0 - 4.5 (multiplets) | ~60 - 85 |

| Anomeric Proton (S-CH-O) | ~4.5 - 5.5 (doublet) | ~85 - 95 |

| Side Chain Protons | ~1.0 - 3.5 (multiplets) | ~20 - 60 |

| OH and NH Protons | Broad, variable signals | N/A |

This table is based on general chemical shift ranges for similar functional groups and is for illustrative purposes.

Mass spectrometry is employed to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For this compound, high-resolution mass spectrometry confirms its molecular formula, C₉H₁₉NO₅S, and molecular weight of 253.32 g/mol . santiago-lab.comfda.govlgcstandards.combiosynth.comnih.gov

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways, including:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen, nitrogen, and sulfur) are common points of cleavage.

Loss of Side Chain: Cleavage of the bond between the pyranose ring and the aminopropyl side chain.

Loss of Thiomethyl Group: Cleavage of the C-S bond, resulting in the loss of a thiomethyl radical (•SCH₃) or methanethiol (CH₃SH).

Dehydration: Sequential loss of water molecules (H₂O) from the hydroxyl groups on the pyranose ring.

A summary of the key molecular data obtained from mass spectrometry is presented below.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₉NO₅S | santiago-lab.comfda.govlgcstandards.combiosynth.comnih.gov |

| Molecular Weight | 253.32 g/mol | santiago-lab.comfda.govlgcstandards.combiosynth.comnih.gov |

| Monoisotopic Mass | 253.0984 g/mol | lgcstandards.com |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol/Ether) | Stretching | 1050 - 1260 |

| S-CH₃ (Thiomethyl) | C-S Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, typically by molecules with chromophores (e.g., conjugated systems or aromatic rings). As this compound lacks significant chromophores, it is not expected to show strong absorption in the 200–800 nm range. Any observed absorption would likely be end absorption at the lower end of the UV spectrum.

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological function of chiral molecules like this compound.

X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound. While a crystal structure for isolated this compound was not found in the search results, analysis of the crystal structure of its parent compound, lincomycin (B1675468), reveals the conformation and absolute stereochemistry of the lincosaminide moiety. mdpi.com Such studies confirm the D-erythro configuration of the side chain and the α-anomeric configuration at the C1 position, consistent with its full name: Methyl 6-Amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside. lgcstandards.combiosynth.com

These techniques probe the chiroptical properties of a molecule.

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. It is reported to be dextrorotatory, indicated by a positive (+) sign for its optical activity. fda.govnih.gov This measurement is a fundamental characteristic used to confirm the enantiomeric identity of the compound. The specific rotation value is a key physical constant used for quality control and characterization.

Chromatographic Purity Assessment and Isolation Techniques

The purity of this compound is a critical parameter, particularly in its application as a reference standard or in pharmaceutical contexts where it may be present as an impurity in lincomycin-related antibiotics. Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing its purity and for its isolation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. This method offers high resolution and sensitivity, making it ideal for separating the target compound from structurally similar impurities. Purity analysis of this compound, often referred to as Lincomycin Impurity F, is typically conducted using reversed-phase HPLC (RP-HPLC) with UV detection. nih.govmdpi.comnih.govresearchgate.netekb.egekb.eg

Several commercial suppliers of this compound specify a purity of greater than 95% as determined by HPLC. lgcstandards.com One provider reports a specific purity of 98.69% by HPLC.

A validated, stability-indicating HPLC method for lincomycin and its related compounds provides a framework applicable to the analysis of this compound. nih.govmdpi.comnih.govresearchgate.net Such methods are designed to separate the active pharmaceutical ingredient from any degradation products or process-related impurities, ensuring the specificity of the analytical procedure.

The following table summarizes typical HPLC conditions that can be employed for the purity analysis of this compound, based on methods developed for lincomycin and its impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.0 mm, 5 µm) | mdpi.comnih.gov |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer at pH 6) and acetonitrile | mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min | mdpi.comnih.gov |

| Detection | UV at 210-220 nm | nih.govmdpi.comnih.govekb.eg |

| Column Temperature | Ambient or controlled (e.g., 30-35 °C) | patsnap.com |

In a specific method for detecting Lincomycin Impurity F, an HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) has been described. This approach is particularly useful as this compound lacks a strong UV chromophore.

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase A | 0.01% Trifluoroacetic acid with 10 mmol/L Heptafluorobutyric anhydride in water | patsnap.com |

| Mobile Phase B | Methanol | patsnap.com |

| Mobile Phase Ratio | A:B (65:35, v/v) | patsnap.com |

| Flow Rate | 0.9 - 1.2 mL/min | patsnap.com |

| Column Temperature | 30 - 35 °C | patsnap.com |

| ELSD Drift Tube Temperature | 50 - 60 °C | patsnap.com |

| ELSD Carrier Gas Flow Rate | 1.5 - 2.2 L/min | patsnap.com |

Method validation for such analyses, in accordance with ICH guidelines, would typically involve assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the reliability of the results. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

For an even higher degree of specificity and for the structural confirmation of impurities, HPLC is often coupled with mass spectrometry (MS). LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information about the analytes. Commercial sources often confirm the purity of this compound using LC-MS. santiago-lab.com

In the context of analyzing this compound, LC-MS is invaluable for its unambiguous identification, especially in complex matrices or when present at trace levels. The technique is particularly useful for the analysis of lincomycin and its impurities.

A typical LC-MS/MS method would involve chromatographic separation on a C18 column followed by detection with a tandem mass spectrometer. Positive-ion electrospray ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

The following table outlines typical parameters for an LC-MS/MS method suitable for the analysis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (as described in 3.3.1) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Precursor Ion (Q1) | [M+H]⁺ for this compound | |

| Product Ions (Q3) | Specific fragment ions for structural confirmation |

The development and validation of an LC-MS/MS method would include optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, specificity, and reproducibility for the quantitative determination of this compound.

Biosynthetic Pathways and Enzymatic Transformations Involving Methyl 1 Thiolincosaminide

Position of Methyl 1-Thiolincosaminide within Lincosamide Biosynthesis

The final step in the formation of lincomycin (B1675468) A involves the S-methylation of a thiol precursor, a reaction catalyzed by the enzyme LmbG. nih.govwikipedia.orgpnas.org This crucial methylation step completes the synthesis of the this compound moiety as it is integrated into the final antibiotic structure. The entire biosynthetic pathway is a testament to the intricate molecular machinery evolved by Streptomyces lincolnensis to produce this potent antibiotic. nih.gov

Identification and Characterization of Enzymes Utilizing this compound

The biosynthesis of the lincosamide scaffold is orchestrated by a series of enzymes encoded by the lmb and homologous ccb gene clusters in lincomycin and celesticetin (B1194208) producing organisms, respectively. nih.govwikiwand.com Several of these enzymes directly or indirectly interact with precursors of this compound.

The formation of the lincosamide core, a precursor to MTL, involves a series of intricate enzymatic steps. Key enzymes and their functions are detailed in the table below.

| Enzyme | Gene Cluster | Function |

| LmbM, LmbL, CcbZ, CcbS | lmb/ccb | These enzymes work in concert to convert GDP-ᴅ-erythro-α-ᴅ-gluco-octose into GDP-ᴅ-α-ᴅ-lincosamide. This process involves a 6-epimerization, a 6,8-dehydration, a 4-epimerization, and a 6-transamination. nih.govpnas.org |

| LmbT | lmb | An S-glycosyltransferase that catalyzes the substitution of GDP in GDP-D-α-D-lincosamide with ergothioneine (B1671048) (EGT) to form an EGT-S-conjugated lincosamide. researchgate.net This is a crucial step in activating the sugar moiety for subsequent condensation. |

| LmbD/CcbD | lmb/ccb | These are condensation enzymes that catalyze the formation of the amide bond between the carrier protein-tethered proline derivative and the ergothioneine-conjugated thiooctose. researchgate.netnih.gov This reaction is central to the assembly of the lincosamide pharmacophore. |

| LmbV | lmb | Catalyzes the displacement of EGT with mycothiol (B1677580) (MSH). nih.govnih.gov |

| LmbE | lmb | Hydrolyzes the MSH moiety from the condensed product. nih.govacs.org |

| LmbF | lmb | A PLP-dependent enzyme that catalyzes the elimination of pyruvate (B1213749) and ammonium (B1175870) from the lincosamide intermediate, generating a thiol group. nih.govresearchgate.net |

| LmbG | lmb | A methyltransferase that catalyzes the final S-methylation of the thiol group, completing the formation of the this compound moiety within the lincomycin structure. nih.govnih.govrsc.org |

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with multiple substrates, is a significant factor in the evolution of new metabolic pathways and can be exploited for biosynthetic engineering. The condensation enzyme CcbD from the celesticetin biosynthetic pathway has demonstrated notable substrate promiscuity.

Research has shown that CcbD can accept this compound (MTL) as a substrate, even though its natural substrate is an ergothioneine-conjugated thiooctose. researchgate.netnih.gov This indicates that the enzyme has a degree of flexibility in its substrate recognition, particularly concerning the nature of the thiol substituent on the sugar moiety.

Furthermore, CcbD exhibits broad substrate specificity towards the acyl substrate. It can utilize various unnatural acyl-carrier protein (CP)-tethered substrates, including different fatty acyl-CPs and amino acyl-CPs, to generate a variety of non-natural lincosamide compounds. nih.gov This promiscuity is a valuable trait for the engineered biosynthesis of novel lincosamide derivatives.

Engineered Biosynthesis for Novel Thiolincosaminide Derivatives

The potential to create novel antibiotics with improved properties has driven research into the engineered biosynthesis of lincosamide analogues. This compound serves as a key building block in these synthetic and semi-synthetic strategies. chemrxiv.org By modifying the structure of MTL and coupling it with different amino acid moieties, a diverse range of lincosamide derivatives can be generated.

A flexible, component-based synthetic route to the aminosugar fragment of lincosamides allows for the creation of derivatives with modifications at key positions that would be difficult to achieve through traditional semi-synthesis. chemrxiv.org For example, a synthetic route has been developed that enables the installation of various anomeric groups, leading to rationally designed lincosamides. chemrxiv.org

Some examples of such modifications include:

α-ethyl MTL analog : An isosteric replacement of the methylthio group with an ethyl group. chemrxiv.org

α-cyclopropyl MTL analog : Introduction of a cyclopropyl (B3062369) group at the anomeric position. chemrxiv.org

1-(tosyloxy)methyl lincosamine (B1675473) analog : A precursor for further diversification at the C1 position. chemrxiv.org

These synthetic approaches, which utilize and modify the core structure of this compound, pave the way for the discovery of new lincosamide antibiotics with potentially enhanced activity against resistant bacterial strains. chemrxiv.orgharvard.edu

Molecular Mechanisms of Action Associated with Thiolincosaminide Containing Structures

Ribosomal Binding and Inhibition of Protein Synthesis

The primary antibacterial effect of lincosamide antibiotics is achieved by targeting and disrupting the function of the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Lincosamides specifically bind to the large 50S subunit of the bacterial ribosome. nih.govpfizermedical.com This interaction occurs within a functionally critical region known as the peptidyl transferase center (PTC), which is responsible for catalyzing the formation of peptide bonds between amino acids. wikipedia.orgpatsnap.com The binding site is located at the entrance of the nascent peptide exit tunnel (NPET), the channel through which newly synthesized polypeptide chains emerge from the ribosome. patsnap.com

Crucially, the Methyl 1-thiolincosaminide (α-MTL) sugar moiety is the principal determinant for targeting the ribosome. nih.gov It anchors the antibiotic molecule to its binding pocket within the 23S ribosomal RNA (rRNA), which is the catalytic component of the 50S subunit. wikipedia.orgpfizermedical.com This binding location partially overlaps with the binding sites of other antibiotic classes, such as macrolides and streptogramin B, explaining the observed cross-resistance patterns, often referred to as the MLSB phenotype. nih.govpfizermedical.com

High-resolution structural studies have elucidated the precise molecular interactions between lincosamides and the 23S rRNA. The α-MTL moiety of the antibiotic forms a network of hydrogen bonds with specific nucleotides within the PTC. These interactions create a stable drug-ribosome complex that physically obstructs the progression of protein synthesis.

Kinetic analyses suggest a two-phase binding model for clindamycin (B1669177). The initial interaction is a competitive binding at the A-site (aminoacyl-tRNA site) of the ribosome. This is followed by a slow isomerization to a more tightly bound state, where the drug is positioned closer to the P-site (peptidyl-tRNA site). This shift suggests a degree of allosteric modulation, where the initial binding induces conformational changes in the ribosome that stabilize the complex and enhance its inhibitory effect.

| Functional Group on α-MTL | Interacting 23S rRNA Nucleotide | Type of Interaction |

|---|---|---|

| O2 Hydroxyl | C2611 | Hydrogen Bond |

| O2 Hydroxyl | A2058 | Hydrogen Bond |

| O3 Hydroxyl | A2058 | Hydrogen Bond |

| O3 Hydroxyl | G2505 | Hydrogen Bond (with phosphate (B84403) oxygen) |

| O4 Hydroxyl | A2059 | Hydrogen Bond |

| O4 Hydroxyl | G2503 | Hydrogen Bond (with ribofuranose O2) |

The binding of lincosamides within the PTC leads to the inhibition of protein synthesis through several concerted mechanisms. The primary consequence is steric hindrance; the presence of the bound antibiotic physically blocks the accommodation of the aminoacyl portion of tRNA molecules at the A-site. wikipedia.org This prevents the correct positioning of incoming amino acids, thereby directly inhibiting the peptidyl transferase reaction that forms the peptide bond. wikipedia.orgpatsnap.com

Furthermore, this interference causes the premature dissociation of peptidyl-tRNA from the ribosome. wikipedia.orgyoutube.com By disrupting the stable association of the growing peptide chain with the ribosome, the synthesis process is aborted. This premature termination prevents the formation of functional full-length proteins, ultimately halting bacterial growth and replication. youtube.com

Cellular Uptake and Intracellular Distribution Mechanisms

For an antibiotic to reach its intracellular target, it must first cross the bacterial cell envelope and, in the case of intracellular pathogens, the host cell membrane. Lincosamides accumulate effectively in phagocytic cells like macrophages and neutrophils. mdpi.comnih.gov Evidence suggests this uptake is not passive but occurs via a saturable, active transport mechanism, with the nucleoside transporter system being a likely candidate. mdpi.com Once inside the host cell, lincosamides exhibit a broad distribution, localizing to both the cytoplasm and lysosomal compartments. nih.gov

The superior clinical potency of clindamycin over lincomycin (B1675468) is not attributed to differences in ribosomal binding but rather to enhanced pharmacokinetic properties, including greater cell membrane permeability. nih.gov In bacteria, the primary barrier for Gram-negative organisms is the outer membrane, which is generally impermeable to lincosamides. wikipedia.org For susceptible Gram-positive bacteria, once the antibiotic traverses the cell wall, it can access the cytoplasm and bind to its ribosomal target. Resistance can emerge through the acquisition of efflux pumps, which actively expel the antibiotic from the bacterial cell. wikipedia.orgresearchgate.net

| Process | Description | Associated Compounds |

|---|---|---|

| Host Cell Uptake | Accumulates in phagocytes (macrophages, neutrophils) via a proposed active transport mechanism (e.g., nucleoside transporter). mdpi.com | Clindamycin, Lincomycin |

| Host Cell Distribution | Found in both the cytosol and lysosomal compartments. nih.gov | Clindamycin, Lincomycin |

| Bacterial Cell Entry (Gram-positive) | Penetrates the cell wall to reach cytoplasmic ribosomes. | Clindamycin, Lincomycin |

| Bacterial Cell Barrier (Gram-negative) | Largely unable to pass through the outer membrane porins. wikipedia.org | Clindamycin, Lincomycin |

Interactions with Bacterial Targets Beyond the Ribosome (Hypothetical/Exploratory)

While the inhibition of ribosomal protein synthesis is the definitive mechanism of action for lincosamides, emerging research indicates other, more subtle effects that contribute to their therapeutic efficacy, particularly at sub-inhibitory concentrations. These secondary actions are not based on direct binding to alternative targets but are downstream consequences of modulated protein synthesis.

One of the most significant exploratory mechanisms is the ability of lincosamides, especially clindamycin, to suppress the production of bacterial virulence factors and toxins. taylorandfrancis.comresearchgate.net At concentrations below what is required to halt bacterial growth, clindamycin can selectively inhibit the synthesis of exotoxins produced by pathogens like Staphylococcus aureus and Streptococcus pyogenes. researchgate.net This anti-toxin effect is a key rationale for its use in treating toxin-mediated diseases such as toxic shock syndrome. taylorandfrancis.com This effect is thought to result from the disruption of the synthesis of specific proteins involved in virulence, without causing a complete shutdown of all cellular protein production.

Structure Activity Relationship Sar Studies and Analog Design for Thiolincosaminide Derivatives

Correlating Structural Modifications of Methyl 1-Thiolincosaminide with Biological Activity

The core structure of this compound, the sugar fragment of lincosamide antibiotics, is a critical determinant of their biological activity. nih.govsoftbeam.net Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on this aminosugar can significantly impact antibacterial potency. The main determinant for the targeting of lincosamides to the bacterial ribosome is the α-methylthiolincosaminide (α-MTL) segment, which interacts primarily with the 23S rRNA. nih.gov

Key positions on the this compound moiety that have been extensively studied include the C1, C2, C6, and C7 positions. harvard.edunih.govrsc.org Modifications at these sites can influence binding affinity to the ribosome, spectrum of activity, and ability to overcome resistance mechanisms.

For instance, the C1-thiomethyl group has been shown to have a subtle but beneficial effect on the antimicrobial activity of lincosamides. chemrxiv.org Alterations at the C2 position, such as the introduction of a 2-O-methyl group or the creation of a 2-deoxy analog, have also been explored, leading to changes in antibacterial activity. rsc.orgrsc.org

Dual modifications at the C-6 and C-7 positions of the lincosaminide scaffold, often starting from methyl α-thiolincosaminide, have yielded derivatives with improved activity against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. nih.govresearchgate.net Specifically, the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at the C-7 position has been shown to generate activity against bacteria carrying an erm gene, which confers resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics. nih.govresearchgate.net Further optimization of the N-6 substituent in these dually modified analogs has led to compounds with antibacterial activities superior to the ketolide telithromycin (B1682012) against these resistant pathogens. nih.gov

Table 1: SAR of this compound Derivatives

| Modification Position | Modification | Effect on Antibacterial Activity |

|---|---|---|

| C1 | Variation of anomeric group | C1-thiomethyl group has beneficial effects on activity. chemrxiv.org |

| C2 | 2-O-methyl or 2-deoxy | Alters antibacterial potency. rsc.orgrsc.org |

| C6 & C7 (dual) | 5-aryl-1,3,4-thiadiazol-2-yl-thio at C7 and varied N-6 substituent | Improved activity against macrolide-resistant S. pneumoniae and S. pyogenes. nih.govresearchgate.net |

Rational Design Principles for Enhanced Target Binding

The rational design of novel thiolincosaminide derivatives with enhanced target binding is guided by a deep understanding of their interaction with the bacterial ribosome. oup.com Lincosamides bind to the 50S ribosomal subunit, interfering with protein synthesis. nih.gov X-ray crystal structures of lincosamides complexed with the ribosome have provided invaluable insights into the key interactions that govern their binding and have served as a foundation for designing new analogs. nih.govresearchgate.net

One of the primary principles in the rational design of lincosamides is to enhance interactions with the ribosomal RNA (rRNA). The α-MTL moiety of lincosamides is crucial as it forms the primary contacts with the 23S rRNA in the ribosomal exit tunnel. nih.gov Computational studies, including quantum mechanical methods and molecular dynamics simulations, have been employed to investigate the conformations of lincosamides and their interactions within the ribosomal binding pocket. nih.gov These studies help in understanding the conformational changes that occur upon binding and can guide the design of analogs with a pre-organized conformation for tighter binding.

Another key design principle is to exploit species-specific differences in the ribosome to develop more selective antibiotics. While the lincosamide binding pocket is generally conserved, subtle differences exist between the ribosomes of different bacterial species, which can be exploited to design drugs with a narrower or broader spectrum of activity. nih.gov

Furthermore, the design of lincosamide analogs aims to overcome common resistance mechanisms, such as methylation of the rRNA by Erm methyltransferases. By modifying the lincosamide structure to sterically clash with the methyltransferase or to bind effectively to the methylated ribosome, it is possible to create antibiotics that remain active against resistant strains. nih.gov The addition of bulky substituents at the C7 position, for example, can interfere with the action of resistance-conferring enzymes.

Libraries of Thiolincosaminide Analogs for SAR Exploration

The exploration of structure-activity relationships for thiolincosaminide derivatives has been greatly accelerated by the development of synthetic methodologies that allow for the creation of libraries of analogs. harvard.eduharvard.edu These libraries, containing a diverse range of modifications at key positions of the lincosamide scaffold, are essential for high-throughput screening and comprehensive SAR studies. chemrxiv.org

A flexible, component-based synthetic route to the aminosugar fragment of lincosamides has been developed, which allows for the facile diversification of the northern-half (the sugar moiety) of these antibiotics. chemrxiv.org This approach enables the synthesis of a host of rationally designed lincosamides that would be difficult or impossible to access through traditional semi-synthetic methods starting from the natural product lincomycin (B1675468). chemrxiv.org

The synthesis of these analog libraries often involves a convergent strategy, where the modified sugar moiety (the "northern half") and the amino acid portion (the "southern half") are synthesized separately and then coupled. harvard.eduharvard.edu This modular approach allows for the systematic variation of substituents at different positions of the thiolincosaminide core. For example, by using different building blocks in the synthesis, a wide array of analogs with modifications at the C1, C6, and C7 positions can be generated. harvard.edu

These libraries have been instrumental in identifying novel lincosamide antibiotics with improved properties, such as enhanced activity against multidrug-resistant pathogens and a reduced propensity to cause side effects. harvard.educhemrxiv.org The screening of these libraries has led to the discovery of compounds with unique structural features, such as bicyclic amino acid moieties, that exhibit potent antibacterial activity. harvard.edu

Table 2: Synthetic Approaches for Thiolincosaminide Analog Libraries

| Synthetic Strategy | Key Features | Outcome |

|---|---|---|

| Component-Based Synthesis | Modular approach with separate synthesis of northern and southern halves. harvard.educhemrxiv.org | Facile diversification at multiple positions of the lincosamide scaffold. chemrxiv.org |

| Convergent Synthesis | Coupling of pre-synthesized, modified sugar and amino acid moieties. harvard.edu | Efficient generation of diverse analog libraries for SAR studies. chemrxiv.org |

Impact of Stereochemistry on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of thiolincosaminide derivatives, as the three-dimensional arrangement of atoms dictates how the molecule interacts with its chiral biological target, the ribosome. biomedgrid.comnih.gov The specific stereochemistry of the various chiral centers within the this compound structure is crucial for proper binding and inhibition of protein synthesis. harvard.edu

The importance of stereochemistry is evident in the differences in activity between stereoisomers. researchgate.net For example, the configuration at the C7 position of the lincosamide scaffold has a significant impact on antibacterial potency. nih.gov The semi-synthetic antibiotic clindamycin (B1669177), which has an inverted stereochemistry at C7 compared to its parent compound lincomycin, exhibits enhanced antibacterial activity. sci-hub.ru This highlights how a subtle change in the spatial arrangement of a single substituent can lead to a profound difference in biological effect.

The conformation of the lincosamide molecule, which is influenced by its stereochemistry, is also critical for its interaction with the ribosome. nih.govsci-hub.ru Studies have shown that lincosamides adopt a specific conformation when bound to the ribosome, and the ability of an analog to adopt this bioactive conformation is a key determinant of its potency. sci-hub.ru Therefore, understanding the interplay between stereochemistry, molecular conformation, and ribosomal binding is essential for the design of new and more effective lincosamide antibiotics.

Pre Clinical Investigations and Potential Applications of Methyl 1 Thiolincosaminide in Drug Discovery

In Vitro Studies of Thiolincosaminide Derivatives

In vitro studies are foundational to understanding the potential of methyl 1-thiolincosaminide derivatives as future antibiotics. These laboratory-based investigations assess the direct activity of these compounds against various bacteria and their effects on different cell types to build a preliminary profile of their efficacy and selectivity.

The primary goal of modifying the this compound structure is to generate new compounds with potent antibacterial activity. Researchers test these derivatives against a panel of clinically relevant bacterial pathogens to determine their spectrum of activity and potency, typically measured by the Minimum Inhibitory Concentration (MIC).

For instance, studies on various synthetic derivatives, including those based on related heterocyclic structures like 1,3,4-thiadiazole, demonstrate a common methodology. These compounds are tested against both Gram-positive and Gram-negative bacteria. In one such study, derivatives showed significant activity, with MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov The most active compounds in these studies often outperform standard reference antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. nih.gov For example, certain derivatives have exhibited excellent activity against Enterobacter cloacae and E. coli. nih.gov

Similarly, research on thymol (B1683141) derivatives, another class of natural product-derived compounds, highlights the screening process against priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. One promising thymol derivative demonstrated MIC values of 12.5 µM against P. aeruginosa and 50.0 µM against MRSA. frontiersin.org This systematic testing against specific, challenging pathogens is crucial for identifying promising new antibiotic candidates. frontiersin.org

Table 1: Example of In Vitro Antibacterial Activity of Novel Heterocyclic Derivatives

| Compound/Derivative | Target Pathogen | MIC (mg/mL) | Reference |

|---|---|---|---|

| Derivative 8 | En. cloacae | 0.004 | nih.gov |

| Derivative 12 | E. coli | 0.004 | nih.gov |

| Derivative 11 | B. cereus | 0.008 | nih.gov |

| Derivative 17 | S. aureus | 0.008 | nih.gov |

This table is illustrative of the type of data generated in in vitro antimicrobial studies. MIC values indicate the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Lincosamides, the parent class of this compound, are known for their activity primarily against Gram-positive bacteria and anaerobic bacteria. researchgate.net Research into derivatives often focuses on retaining or enhancing this activity. The mechanism of action for lincosamides involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and halting the elongation of the polypeptide chain. nih.gov

Derivatives of this compound are evaluated to ensure they maintain this fundamental mechanism. Studies have shown that modifications to the lincosamide structure can influence binding affinity to the ribosome and affect the compound's ability to be recognized and expelled by bacterial efflux pumps, a common resistance mechanism. frontiersin.orgnih.gov For Gram-positive bacteria, which lack the protective outer membrane of Gram-negative bacteria, cell permeability is less of a barrier, allowing these compounds to reach their intracellular target, the ribosome, more easily. nih.gov The focus of mechanistic studies is to confirm that new derivatives still effectively target the ribosome in these bacteria while potentially evading resistance enzymes. nih.gov

A critical step in pre-clinical evaluation is to assess the cytotoxicity of new compounds to ensure they are selective for bacterial cells over host cells. These studies are often conducted using various non-human cell lines to establish a baseline for safety before any consideration for human studies. For example, aminated microcrystalline cellulose (B213188) derivatives, another class of modified natural polymers, were evaluated for cytotoxicity against normal fibroblast cells (NIH3T3) and were found to be non-cytotoxic up to 200 μg/mL, indicating good biocompatibility. mdpi.com

In other studies, the cytotoxicity of newly synthesized compounds is compared against non-cancerous cell lines to determine their selectivity. For instance, a study on azaspirooxindolinone derivatives found that while they were cytotoxic to certain cancer cell lines, they exhibited no significant cytotoxicity in non-cancer cell lines (IC50 > 50 µM), demonstrating a desirable selectivity for malignant cells. imtm.cz Similarly, the cytotoxicity of indole (B1671886) derivatives was tested on six human cell lines, including lung fibroblasts (MRC-5), to gauge their potential adverse effects on normal cells. nih.gov This process of screening against non-human or normal human cell lines helps to identify compounds that have a high therapeutic index—meaning they are toxic to pathogens at concentrations much lower than those at which they become toxic to host cells.

Table 2: Example of Cytotoxicity Data for Investigational Compounds in a Non-Human Cell Line

| Compound | Cell Line | IC50 (µM) | Interpretation |

|---|---|---|---|

| Derivative 5e | WI38 (Normal Lung Fibroblast) | 2.58 | Moderate Cytotoxicity |

| Derivative 5h | WI38 (Normal Lung Fibroblast) | 0.55 | Higher Cytotoxicity |

| Cisplatin (Control) | WI38 (Normal Lung Fibroblast) | 1.87 | Reference Cytotoxicity |

This table is based on data for thieno[2,3-d]pyrimidine-chalcone hybrids and is representative of cytotoxicity screening. researchgate.net IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Early-Stage Drug Discovery Lead Optimization

Following initial "hit" identification from screening, the lead optimization phase begins. This iterative process involves medicinal chemists modifying the structure of promising compounds, such as thiolincosaminide derivatives, to improve their drug-like properties. upmbiomedicals.combiobide.com The goal is to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing potential toxicity. upmbiomedicals.comnih.gov

The development of new antibiotic candidates from a scaffold like this compound is a systematic process. The initial "hit" compounds identified during screening form the basis of a lead optimization program designed to enhance potency against the target bacteria. nih.gov The growing crisis of antibiotic resistance provides a strong impetus for this research, as bacterial pathogens have rendered many existing drugs ineffective. nih.govwho.int

The process involves creating a library of analogues by making targeted chemical modifications to the thiolincosaminide core. For example, strategies have been successfully applied to other antibiotic classes, like aminoglycosides, to create second- and third-generation drugs that are effective against resistant strains. nih.gov The insights gained from these analogues help build a structure-activity relationship (SAR) model, which guides further design. Computational tools, including artificial intelligence and machine learning, are increasingly used to explore vast chemical spaces and predict the properties of new potential antibiotics, accelerating the discovery process. mit.edufrontiersin.org

A major hurdle in antibiotic development, particularly against Gram-negative bacteria, is overcoming the bacterium's natural defenses. nih.gov These defenses include a relatively impermeable outer membrane and efflux pumps that actively expel antibiotics from the cell. nih.govfrontiersin.org

Lead optimization of thiolincosaminide derivatives specifically targets these challenges. Strategies include:

Modifying Physicochemical Properties: Chemists alter the molecule's size, charge, and lipophilicity to enhance its ability to pass through the porin channels in the outer membrane of Gram-negative bacteria. frontiersin.org

Evading Efflux Pumps: The structure of the derivative can be altered so that it is no longer recognized by efflux pump proteins. This often involves adding or changing functional groups to disrupt the binding interaction between the drug and the pump. frontiersin.org

Increasing Membrane Disruption: Some derivatives can be designed to have a secondary mechanism that involves disrupting the bacterial membrane, thereby increasing their own uptake and the uptake of other co-administered antibiotics. nih.govfrontiersin.org For example, certain phenolic compounds can destroy the cell membrane, creating a synergistic effect with antibiotics that target intracellular components. frontiersin.org

These strategies aim to create robust antibiotic candidates that not only are potent against their primary target but also are equipped to bypass the sophisticated defense systems of resistant bacteria. nih.gov

Mechanistic Studies in Animal Models (excluding therapeutic efficacy or safety)

Mechanistic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. However, a review of the scientific literature indicates that dedicated preclinical mechanistic studies for this compound as a standalone compound have not been extensively published. This compound is primarily recognized as a key structural moiety of the lincosamide antibiotic, Lincomycin (B1675468). tandfonline.com

Therefore, the available animal model data focuses on the pharmacokinetics and metabolism of the parent drug, Lincomycin. The findings from these studies provide an illustrative framework for the type of investigations that would be conducted for a related compound. The metabolism of Lincomycin has been explored in several species, including rats, dogs, cats, swine, and chickens. tandfonline.comfao.orgnih.govscielo.org.za

Pharmacokinetic Profile

Pharmacokinetic studies on Lincomycin have been conducted in various animal models to determine its systemic exposure and disposition. These studies typically measure key parameters after administration. For instance, in dogs, peak plasma concentrations of Lincomycin are reached rapidly after intramuscular injection. zoetisus.com Studies in pigs show moderate oral bioavailability and a plasma half-life of approximately 3.4 hours after an oral bolus. europa.euinchem.org

The data below, pertaining to the parent compound Lincomycin, illustrates the typical pharmacokinetic parameters determined in animal models.

Interactive Table: Example Pharmacokinetic Parameters of Lincomycin in Animal Models Note: This data is for the parent compound Lincomycin and is presented for illustrative purposes.

| Species | Route of Admin. | Tmax (hours) | Cmax (µg/mL) | T½ (hours) | Oral Bioavailability (F) |

| Rat | I.M. | ~0.25-0.5 | 20.9 | Biphasic | N/A |

| Dog | Oral | 4.0 | 4.5 | 4.1 | - |

| Dog | I.M. | 0.16 - 2.0 | 6.8 - 11.6 | - | N/A |

| Pig | Oral | 3.6 (±1.2) | - | 3.4 (±1.3) | ~53% |

| Cat | Oral | 0.8 | 22.52 (±10.97) | - | ~82% |

Data sourced from multiple studies and reports. fao.orgscielo.org.zazoetisus.comeuropa.euinchem.org

Biodistribution

Biodistribution studies reveal the extent to which a compound penetrates various tissues and organs. For Lincomycin, significant levels have been demonstrated in the majority of body tissues following administration in animal models. zoetisus.comzoetisus.com In pigs, residue depletion studies have established liver and kidney as appropriate target tissues for monitoring. tandfonline.com Similarly, studies in cats show that lincosamides are lipophilic and are expected to achieve higher concentrations in most tissues than in plasma. scielo.org.za Following a single administration to a dog, excretion was primarily through feces (77% for oral, 38% for I.M.) and urine (14% for oral, 49% for I.M.), with excretion largely complete within 48 hours. zoetisus.comzoetisus.com

Metabolism

The biotransformation of a compound is a critical aspect of its mechanistic evaluation. Studies on Lincomycin metabolism in rats, dogs, and pigs have shown that the drug is not extensively broken down into its constituent parts, such as this compound. Instead, metabolism primarily involves modifications to the intact Lincomycin molecule. tandfonline.comeuropa.eu

The major routes of biotransformation for Lincomycin are:

S-oxidation: Oxidation of the sulfur atom to form Lincomycin sulfoxide. europa.eu

N-demethylation: Removal of the N-methyl group to form N-demethyl lincomycin. tandfonline.com

In rats dosed intravenously, the majority of the urinary residue was unchanged Lincomycin. tandfonline.com Similarly, in dogs and humans, unchanged Lincomycin was the main component found in urine. europa.eu Fecal analysis in rats revealed that a significant portion consisted of unidentified metabolites, but there was no evidence suggesting cleavage of the amide bond to release free this compound. tandfonline.com The metabolism is primarily hepatic, with metabolites excreted in both bile and urine. scielo.org.zanih.gov

Mechanisms of Resistance to Thiolincosamide Based Antibiotics at the Molecular Level

Ribosomal RNA Methylation and Alterations (e.g., Erm enzymes, A-2058)

The most prevalent mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is the post-transcriptional modification of the 23S ribosomal RNA (rRNA), a key component of the large (50S) ribosomal subunit. pnas.orgrcsb.orgoup.com This modification is primarily carried out by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm). nih.gov

Erm enzymes utilize S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue, A2058 (E. coli numbering), located within the peptidyl transferase center (PTC) of the 23S rRNA. pnas.orgnih.gov This adenine is a critical contact point for the binding of lincosamide antibiotics. The addition of one or two methyl groups to the N6 position of A2058 creates a steric hindrance that directly interferes with the binding of the Methyl 1-thiolincosaminide moiety of the antibiotic. nih.govnih.gov

Structural studies have revealed that this methylation leads to a significant steric clash with the hydroxyl groups of the 7-chloro-1-methylthio-lincosamine portion of clindamycin (B1669177). nih.gov Both mono- and dimethylation of A2058 are effective in conferring high-level resistance to lincosamides. nih.govoup.com While macrolides, with their higher binding affinity, can sometimes overcome the energetic barrier of the less favorable conformation induced by monomethylation, lincosamides generally cannot, making even single methylation a potent resistance mechanism. nih.govuri.edu This steric block prevents the antibiotic from properly docking in the nascent peptide exit tunnel, thereby allowing protein synthesis to proceed unimpeded. nih.gov

Table 1: Erm-Mediated Resistance

| Resistance Mechanism | Enzyme Family | Target Nucleotide | Molecular Effect | Consequence for this compound |

|---|---|---|---|---|

| Ribosomal Methylation | Erm (Erythromycin ribosome methylase) | Adenine 2058 (A2058) in 23S rRNA | Mono- or di-methylation of the N6 position | Steric hindrance preventing the binding of the sugar moiety |

Target Site Mutations Affecting Thiolincosaminide Binding

In addition to enzymatic modification of rRNA, mutations in the genes encoding for 23S rRNA or ribosomal proteins can also confer resistance by altering the antibiotic binding site. rcsb.orgresearchgate.net Mutations at or near the A2058 position are particularly significant for lincosamide resistance, as they directly impact the binding pocket of the this compound moiety. researchgate.net

Another critical nucleotide is A2503, which is also located in the PTC. biorxiv.org The Cfr (chloramphenicol-florfenicol resistance) methyltransferase can methylate this residue at the C8 position, leading to a broad resistance phenotype that includes lincosamides. biorxiv.org Structural analyses show that this modification results in direct steric hindrance with ribosome-bound lincosamides. biorxiv.org Furthermore, mutations at A2503 can also reduce susceptibility to these antibiotics. The clustering of resistance-conferring mutations in this region highlights the importance of the specific conformation and chemical environment of the PTC for effective antibiotic binding. pnas.org Alterations to these key nucleotides can disrupt the precise network of interactions required to anchor the this compound portion of the antibiotic, thereby reducing its inhibitory activity. chemrxiv.org

Efflux Pump Systems and Compound Transport

A distinct resistance strategy employed by bacteria involves the active transport of antibiotics out of the cell via membrane-embedded efflux pumps. oup.comwikipedia.org This mechanism reduces the intracellular concentration of the drug to sub-inhibitory levels. Lincosamides are known substrates for several superfamilies of efflux pumps, including the ATP-binding cassette (ABC) superfamily and the Resistance-Nodulation-Cell Division (RND) superfamily. wikipedia.orgmdpi.com

In Gram-positive bacteria, ABC transporters like LmrA in Lactococcus lactis and Vga(A) in Staphylococcus aureus can recognize and extrude lincosamides. mdpi.com In Gram-negative bacteria, tripartite RND pumps, such as the AdeIJK system in Acinetobacter baumannii, confer resistance to a wide range of compounds, including lincosamides. mdpi.com

The substrate specificity of these pumps is often broad, recognizing general physicochemical properties such as hydrophobicity and aromaticity rather than a precise chemical structure. mdpi.comnih.gov However, the structural features of the antibiotic, including the this compound moiety, contribute to its recognition and transport by these systems. The ability of a single pump to expel multiple classes of antibiotics contributes significantly to the problem of multidrug resistance (MDR). nih.gov

Enzymatic Inactivation Mechanisms (e.g., acetylation)

Bacteria can also achieve resistance by producing enzymes that chemically modify and inactivate the antibiotic molecule itself. For lincosamides, the primary mechanism of enzymatic inactivation is nucleotidylation, carried out by lincosamide nucleotidyltransferases (Lnu). oup.comnih.gov

These enzymes catalyze the ATP-dependent transfer of an adenylyl group to a hydroxyl group on the this compound sugar moiety of the lincosamide. nih.govnih.gov For example, the LinB enzyme from Enterococcus faecium has been shown to catalyze the 3-(5'-adenylylation) of lincomycin (B1675468) and clindamycin, modifying the hydroxyl group at the C3 position of the sugar. nih.gov The Lnu(A) enzyme also targets the hydroxyl groups for inactivation. nih.gov This modification renders the antibiotic incapable of binding to its ribosomal target. sci-hub.se

While several Lnu enzyme variants exist, they all share the common function of inactivating lincosamides by modifying the this compound core, preventing its interaction with the 23S rRNA. nih.gov Although this mechanism is less common than target site modification, it represents a significant resistance determinant in certain clinical isolates. oup.com

Table 2: Enzymatic Inactivation of Lincosamides

| Enzyme Class | Gene Examples | Mechanism | Site of Action on this compound | Result |

|---|---|---|---|---|

| Lincosamide Nucleotidyltransferases | lnu(A), lnu(B) | Adenylylation (transfer of AMP) | Hydroxyl groups (e.g., C3-OH) | Inactivated antibiotic unable to bind to the ribosome |

Strategies to Circumvent Resistance Mechanisms through this compound Modifications

Overcoming established resistance mechanisms requires innovative approaches, including the rational design and synthesis of new antibiotic derivatives. Modifications to the this compound scaffold are a key strategy in this endeavor. chemrxiv.orgharvard.edu

Early work demonstrated that the 2,3,4-triol pharmacophore of the sugar moiety is essential for activity, but modifications at the C1 and C7 positions are tolerated and can be exploited to enhance potency and overcome resistance. chemrxiv.org For instance, the substitution of the 7(R)-hydroxyl group with a 7(S)-chloro group to create clindamycin significantly improves antibacterial potency. nih.gov

More advanced synthetic strategies focus on creating novel lincosamide analogues with structures designed to evade resistance mechanisms.

Modifications at C7: Scientists have synthesized derivatives with bulky biarylthio substituents at the C7 position, which have shown exceptional potency against multidrug-resistant staphylococci and streptococci, including strains with erm genes. researchgate.net

Scaffold Rigidity: The development of iboxamycin (B13906954), a synthetic antibiotic containing a rigid oxepanoproline scaffold linked to the this compound moiety, has shown remarkable success. Iboxamycin is effective against pathogens expressing both Erm and Cfr methyltransferases. nih.gov X-ray crystallography has revealed that the rigid structure of iboxamycin allows it to bind to the methylated ribosome by physically displacing the modified m²⁶A2058 nucleotide, a mechanism not possible for more flexible, traditional lincosamides. nih.gov

Hybrid Antibiotics: The enzymatic synthesis of hybrid compounds, such as CELIN (a hybrid of celesticetin (B1194208) and lincomycin), has produced molecules with higher antibacterial activity than the parent compounds, demonstrating the potential of combining structural features from different lincosamides. researchgate.net

These synthetic efforts, which enable diversification at strategic positions of the this compound moiety, provide a promising platform for the discovery of new lincosamide antibiotics that can effectively combat resistant bacterial strains. chemrxiv.orgharvard.edu

Computational and Theoretical Studies of Methyl 1 Thiolincosaminide and Its Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. For Methyl 1-thiolincosaminide and its derivatives, the primary target is the 50S large subunit of the bacterial ribosome. nih.govpatsnap.com Docking simulations have been crucial in elucidating how these compounds inhibit protein synthesis.

Target Binding Site: Lincosamides bind within the peptidyl transferase center (PTC) of the 50S subunit, a region composed almost exclusively of 23S ribosomal RNA (rRNA). nih.govdrugbank.com Their binding site is located at the entrance of the nascent peptide exit tunnel, where they interfere with the correct positioning of aminoacyl-tRNA in the A-site and P-site, thereby inhibiting peptide bond formation. rcsb.orgmdpi.comnih.gov The binding pocket for the lincosamide sugar core partially overlaps with the binding site for the desosamine (B1220255) sugar of macrolide antibiotics, which explains the observed cross-resistance between these antibiotic classes (known as the MLSB phenotype). nih.govrcsb.org

Key Ligand-Target Interactions: Structural and computational studies reveal that the this compound moiety is the main determinant for targeting the ribosome, acting as an anchor for the entire molecule. nih.gov The majority of the stabilizing interactions are formed through this sugar portion of the antibiotic. Molecular docking and crystallographic data have identified a network of hydrogen bonds and van der Waals contacts between the lincosamide and the 23S rRNA. The hydroxyl groups of the sugar ring are particularly important for this interaction. rcsb.orgresearchgate.net

Key nucleotides within the 23S rRNA that have been identified as critical interaction points for lincosamides are summarized in the table below.

| Interacting rRNA Nucleotide | Type of Interaction | Associated Lincosamide Moiety | Reference |

|---|---|---|---|

| A2058 | Hydrogen Bond | Sugar Moiety (Hydroxyls) | rcsb.orgnih.govnih.gov |

| A2059 | Hydrogen Bond | Sugar Moiety | rcsb.orgnih.govnih.gov |

| G2505 | Hydrogen Bond | Sugar Moiety (Amine Group) | rcsb.orgnih.govnih.gov |

| A2503 | Hydrogen Bond | Sugar Moiety (Hydroxyls) | rcsb.org |

| A2451 | Protection from chemical probes | General (A-Site) | nih.govresearchgate.net |

| A2602 | Protection from chemical probes | General (A-Site) | nih.govresearchgate.net |

These detailed interaction maps from docking studies are fundamental for the rational design of new derivatives with potentially enhanced binding affinity or the ability to overcome resistance mutations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-target complex over time. nih.govbiorxiv.org MD simulations are used to study the flexibility of molecules, observe conformational changes, and assess the stability of binding interactions.

Conformational Analysis: Lincosamides are flexible molecules that can adopt different shapes, or conformations. Experimental data has shown that clindamycin (B1669177) can exist in at least two distinct conformations when bound to the ribosome. nih.gov MD simulations, including classical full-atom MD (FAMD) and ab initio Born-Oppenheimer MD (BOMD), have been employed to investigate the transitions between these energetically stable forms. nih.gov These simulations have successfully observed the intramolecular conformational changes, providing a dynamic model that complements static crystallographic structures. nih.govresearchgate.net Studies combining NMR spectroscopy with molecular modeling have further helped to define the specific conformations that are preferred when the drug is bound to the ribosome. nih.gov

Binding Dynamics and Stability: MD simulations of the lincosamide-ribosome complex have been instrumental in understanding mechanisms of antibiotic resistance. For example, simulations of clindamycin bound to a ribosome with the common A2058G mutation revealed that the mutation alters the binding dynamics. researchgate.net In the mutated ribosome, the drug forms more stable hydrogen bonds with the new guanine (B1146940) nucleotide, which restricts the conformational freedom of the clindamycin molecule. researchgate.net This altered, more rigid binding mode is less effective at blocking the peptide exit tunnel, providing a molecular explanation for bacterial resistance. researchgate.net These simulations highlight that not just the binding affinity, but also the dynamic behavior and conformational flexibility of the bound drug are critical for its inhibitory function.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of molecules, allowing for the study of properties that are beyond the scope of classical methods like molecular docking and MD.

Electronic Properties and Conformational Stability: QM methods, particularly Density Functional Theory (DFT), have been applied to study the conformational landscape and electronic properties of lincosamides like lincomycin (B1675468) and clindamycin. nih.govnih.gov These studies have analyzed electron density distributions using techniques such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory. nih.gov A significant finding from this research is that the stability of the active conformer is heavily influenced by charge transfer between the amino acid moiety (the pyrrolidine-derivative ring) and the this compound sugar core. nih.govnih.gov Furthermore, these calculations confirmed the crucial role of intramolecular hydrogen bonds in stabilizing the specific conformations required for ribosomal binding. nih.gov

Hybrid QM/MM Calculations: To bridge the gap between the high accuracy of QM methods and the ability of classical MD to simulate large systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. In this approach, the ligand (e.g., clindamycin) is treated with QM, while the larger environment (the ribosome and solvent) is treated with classical MM force fields. This allows for an accurate description of the electronic properties of the drug while still accounting for the influence of its biological environment. nih.gov QM/MM simulations have been used to explore the conformational space of clindamycin, providing further insight into its behavior within the ribosomal binding pocket. researchgate.net

| Computational Method | Application to Lincosamides | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G**) | Conformational landscape and electronic structure analysis of clindamycin, lincomycin. | Identified most stable conformer, importance of intramolecular H-bonds. | nih.govnih.gov |

| NBO/AIM Theory | Analysis of electron density and charge distribution. | Revealed charge transfer between the sugar and amino acid moieties as a key stabilizing factor. | nih.gov |

| Hybrid QM/MM | Simulation of clindamycin's conformational dynamics in a solvated environment. | Allowed for accurate modeling of the drug's electronic properties within a biological context. | nih.govresearchgate.net |

In Silico Screening and Virtual Library Design for Novel Thiolincosaminide Scaffolds

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. In silico (computer-based) screening and virtual library design are key strategies in modern drug discovery to accelerate this process. These methods allow researchers to design and evaluate vast numbers of potential drug candidates computationally before undertaking expensive and time-consuming chemical synthesis.